N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide
Overview
Description
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide is a complex organic compound characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with tetrahydro-2-furanylmethyl chloride under basic conditions to form the intermediate N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)amine. This intermediate is then reacted with 2-furoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is crucial in the folate synthesis pathway in bacteria. This inhibition can lead to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide
- 4-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide
- 2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide
Uniqueness
N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}furan-2-carboxamide is unique due to the presence of both a furan ring and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c19-16(15-4-2-10-23-15)18-12-5-7-14(8-6-12)24(20,21)17-11-13-3-1-9-22-13/h2,4-8,10,13,17H,1,3,9,11H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETJGKFLMFHITM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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